5-Butyl-2-methylaniline

Description

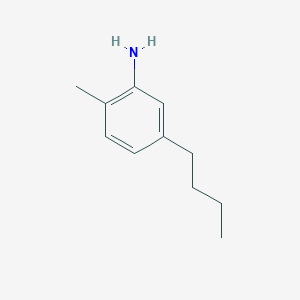

5-Butyl-2-methylaniline (C₁₁H₁₇N) is an aromatic amine featuring a methyl group at the 2-position and a butyl group at the 5-position of the benzene ring. It is marketed as a synthetic building block for organic and biochemical research, available in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name |

5-butyl-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYJPGVYIFPALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607282 | |

| Record name | 5-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77594-90-2 | |

| Record name | 5-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methylaniline with butyl halides under basic conditions. The reaction typically proceeds as follows:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Butyl-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aniline core significantly influence solubility, reactivity, and biological activity:

- This contrasts with 2-Methoxy-5-methylaniline (C₈H₁₁NO), where the electron-donating methoxy group increases polarity and solubility in polar solvents .

Chloro Substituents :

5-Chloro-2-methylaniline (CAS 95-79-4, C₇H₈ClN) incorporates an electron-withdrawing chlorine atom, which may stabilize the aromatic ring and enhance electrophilic substitution reactivity. This compound is a key intermediate in synthesizing diuretics like Metolazone .- Sulfonyl Groups: 5-(Ethylsulfonyl)-2-methoxyaniline (C₉H₁₃NO₃S) and 5-chloro-2-(methylsulfonyl)aniline (C₇H₈ClNO₂S) feature sulfonyl moieties, which are strongly electron-withdrawing. These groups improve binding affinity to biological targets, as seen in the use of 5-(ethylsulfonyl)-2-methoxyaniline as a pharmacophoric fragment for VEGFR2 inhibitors .

- Amino Groups: 5-[(Dimethylamino)methyl]-2-methylaniline (C₁₀H₁₆N₂) introduces a basic dimethylamino group, enhancing solubility in acidic environments and enabling interactions with biological receptors through hydrogen bonding .

Table 1: Comparative Analysis of Structural Analogs

Research Findings and Trends

- Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, chloro) improve binding to enzymatic targets, while alkyl chains (e.g., butyl) optimize pharmacokinetic properties like absorption .

Biological Activity

5-Butyl-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound, with the molecular formula , is a derivative of aniline. Its structure consists of a butyl group and a methyl group attached to the aromatic amine, which influences its solubility and reactivity. The compound's unique configuration allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. The compound acts as a substrate for cytochrome P450, leading to metabolic transformations that can affect various biochemical pathways.

Key Mechanisms:

- Inhibition of Arachidonic Acid Metabolism : The interaction with cytochrome P450 results in the formation of metabolites that inhibit arachidonic acid metabolism, potentially affecting inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Antimicrobial Properties

Research indicates that this compound and its derivatives show significant antimicrobial activity. For instance, compounds derived from similar structures have been tested against Mycobacterium tuberculosis and other pathogenic bacteria with promising results .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 0.21 μM |

| This compound | Pseudomonas aeruginosa | 0.25 μM |

| This compound | Mycobacterium tuberculosis | <10 μM |

Study on Antimicrobial Efficacy

A study conducted by Rohilla et al. investigated the efficacy of various aniline derivatives against Mycobacterium tuberculosis. The results indicated that certain analogues exhibited potent inhibitory effects, suggesting potential therapeutic applications in tuberculosis treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through in vitro studies. It was found to undergo significant metabolic transformation in liver microsomes, indicating a rapid clearance rate which could affect its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.